molecular formula C18H18ClN3 B2524645 ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 956262-06-9

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No.: B2524645
CAS No.: 956262-06-9
M. Wt: 311.81
InChI Key: MYSYVLIMJRJIFS-UHFFFAOYSA-N
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Description

The compound ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group, a phenyl group, and a methylamine group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the alkylation of the pyrazole ring with methylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ({1-[(2-bromophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine
  • ({1-[(2-fluorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine
  • ({1-[(2-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine

Uniqueness

The uniqueness of ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interactions with molecular targets, setting it apart from similar compounds with different substituents.

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3/c1-20-11-16-13-22(12-15-9-5-6-10-17(15)19)21-18(16)14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYVLIMJRJIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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